molecular formula C11H14F2N2O4 B2899257 Diethyl 1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylate CAS No. 1946816-94-9

Diethyl 1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B2899257
CAS No.: 1946816-94-9
M. Wt: 276.24
InChI Key: OXTFBKFSBZCYJR-UHFFFAOYSA-N
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Description

Diethyl 1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a difluoroethyl group attached to the pyrazole ring, which imparts unique chemical and physical properties. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of diethyl 1H-pyrazole-3,5-dicarboxylate with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of dihydro-pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Diethyl 1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of Diethyl 1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

  • Diethyl 1-(2,2-difluoroethyl)-1H-pyrazole-4,5-dicarboxylate
  • Diethyl 1-(2,2-difluoroethyl)-1H-pyrazole-3,4-dicarboxylate

Comparison: Diethyl 1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylate is unique due to the specific positioning of the difluoroethyl group and the carboxylate groups on the pyrazole ring. This unique structure can result in different chemical reactivity and biological activity compared to its analogs. The presence of the difluoroethyl group can also influence the compound’s stability and solubility, making it distinct from other pyrazole derivatives.

Properties

IUPAC Name

diethyl 1-(2,2-difluoroethyl)pyrazole-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O4/c1-3-18-10(16)7-5-8(11(17)19-4-2)15(14-7)6-9(12)13/h5,9H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTFBKFSBZCYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC(F)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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